molecular formula C15H19NO4S B3929469 N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B3929469
M. Wt: 309.4 g/mol
InChI Key: NCFXABHOVANLIS-UHFFFAOYSA-N
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Description

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with sulfonamide precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to its combination of a bicyclic structure with a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-21(18,16-13-8-10-1-2-11(13)7-10)12-3-4-14-15(9-12)20-6-5-19-14/h3-4,9-11,13,16H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFXABHOVANLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Reactant of Route 4
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Reactant of Route 5
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Reactant of Route 6
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

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